2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Overview
Description
2-(5-Fluoro-2-methoxyphenyl)acetonitrile is a chemical compound with the molecular formula C9H8FNO and a molecular weight of 165.17 . It is a light yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(5-Fluoro-2-methoxyphenyl)acetonitrile is1S/C9H8FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-(5-Fluoro-2-methoxyphenyl)acetonitrile is a light yellow solid . It has a molecular weight of 165.17 . The density is 1.148g/cm3 and the boiling point is 261.7ºC at 760 mmHg .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study on the synthesis of novel Schiff bases utilized derivatives including 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, an analogous compound showing the relevance of fluoro- and methoxy-substituted phenylacetonitriles in developing antimicrobial agents. These Schiff bases, derived through multi-step reactions including the Gewald synthesis technique, demonstrated significant in vitro antimicrobial activity, highlighting the potential of such compounds in pharmaceutical applications (Puthran et al., 2019).
Electrochemical Charge Storage Materials
Research into fluoropolymers, including a study on the development of poly(5-fluoroindole) derived from 5-fluoroindole in acetonitrile, emphasizes the importance of fluoro-substituted compounds for enhancing electrochemical properties in charge storage materials. This study showcased the superiority of fluorine-substituted conjugated polymers over other polymers in supercapacitor applications, attributing high specific capacitance and good cycling stability to the unique properties conferred by fluorination (Wang et al., 2019).
Nucleophilic Aromatic Substitution
A notable advancement in organic synthesis involves the nucleophilic aromatic substitution reactions of 2-(2-Methoxyphenyl)acetonitrile derivatives to create indolenine products, highlighting the compound's role in synthesizing dyes and constituents of natural products. This method provides a versatile approach to synthesizing indolenines with significant functional group tolerance, illustrating the compound's utility in organic synthesis and material science (Huber et al., 2019).
Molecular Docking and Hepatitis B Inhibition
In the realm of drug discovery, the synthesis and structural analysis of novel compounds, such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, demonstrate the potential of fluoro- and methoxy-substituted phenylacetonitriles in developing new inhibitors for hepatitis B. Molecular docking studies and in vitro tests have shown nanomolar inhibitory activity against the Hepatitis B virus, underscoring the importance of these compounds in medicinal chemistry (Ivashchenko et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJFTJPFOVONOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307213 | |
Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-methoxyphenyl)acetonitrile | |
CAS RN |
501008-41-9 | |
Record name | 5-Fluoro-2-methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501008-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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